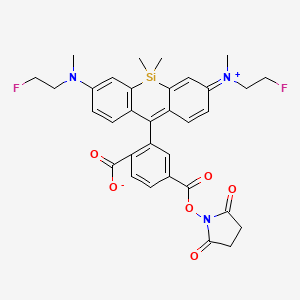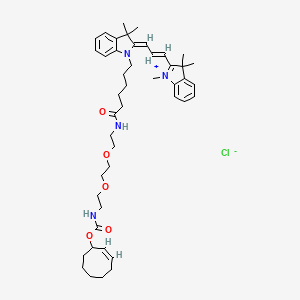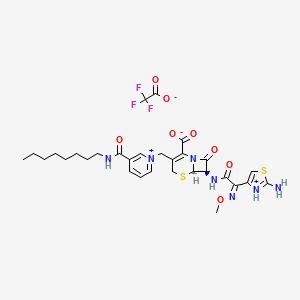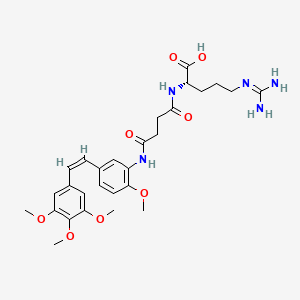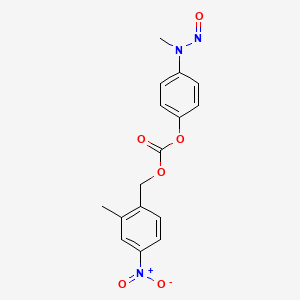
mTORC1-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
mTORC1-IN-2 is a compound that acts as an inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1). mTORC1 is a crucial signaling node that integrates environmental cues to regulate cell survival, proliferation, and metabolism. It is often deregulated in human cancers and other diseases . This compound is used in scientific research to study the mTOR signaling pathway and its implications in various diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of mTORC1-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve organic reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
mTORC1-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
mTORC1-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of mTORC1 inhibitors.
Biology: Helps in understanding the role of mTORC1 in cellular processes such as autophagy, protein synthesis, and cell growth.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the mTOR signaling pathway.
Mécanisme D'action
mTORC1-IN-2 exerts its effects by inhibiting the activity of mTORC1. The compound binds to the mTORC1 complex, preventing its activation and subsequent signaling. This inhibition affects various downstream processes, including protein synthesis, lipid synthesis, and autophagy . The molecular targets involved in this pathway include the regulatory-associated protein of mTOR (Raptor) and the GTPase Rheb.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rapamycin: A well-known mTORC1 inhibitor that binds to the FKBP12-rapamycin binding domain of mTOR.
Torin 1: Another mTOR inhibitor that targets both mTORC1 and mTORC2 complexes.
DCZ0358: A novel compound that inhibits mTOR signaling via dual mTORC1/2 inhibition.
Uniqueness
mTORC1-IN-2 is unique in its specific inhibition of the mTORC1 complex without affecting mTORC2. This selective inhibition allows for targeted studies of mTORC1-related pathways and processes, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C16H15N3O6 |
|---|---|
Poids moléculaire |
345.31 g/mol |
Nom IUPAC |
(2-methyl-4-nitrophenyl)methyl [4-[methyl(nitroso)amino]phenyl] carbonate |
InChI |
InChI=1S/C16H15N3O6/c1-11-9-14(19(22)23)4-3-12(11)10-24-16(20)25-15-7-5-13(6-8-15)18(2)17-21/h3-9H,10H2,1-2H3 |
Clé InChI |
UFDUZLKKOADWTE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)[N+](=O)[O-])COC(=O)OC2=CC=C(C=C2)N(C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


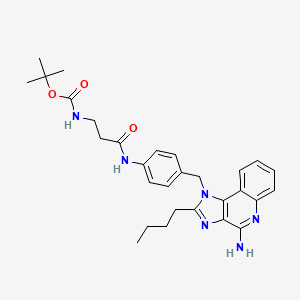
![(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367732.png)

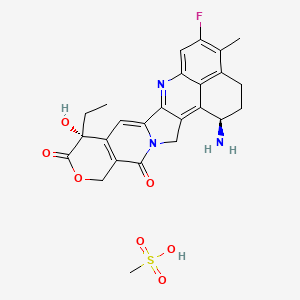
![1'-[2-hydroxy-2-(6-methyl-1H-indol-3-yl)ethyl]spiro[3,4-dihydrobenzo[h]chromene-2,4'-piperidine]-4-ol](/img/structure/B12367747.png)
![(1R,5S,6R,9S,12S,13R,16S)-16-[(2R,4R,5R)-5-[(2S,4R,5R)-5-[(2S,4R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-2,18-diene-4,8-dione](/img/structure/B12367751.png)
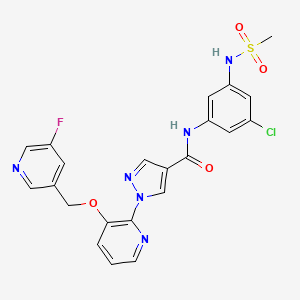
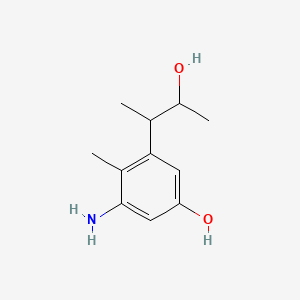

![Trisodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(2-methoxyphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12367772.png)
